4-Hydroperoxypentan-2-one
Description
4-Hydroperoxypentan-2-one (C₅H₁₀O₃) is a hydroperoxy-functionalized ketone. Its structure includes a ketone group at position 2 and a hydroperoxide (-OOH) group at position 4 of a pentane backbone. This compound is primarily studied in combustion chemistry, where it forms as an intermediate during low-temperature oxidation of hydrocarbons . Its hydroperoxide group renders it thermally unstable, complicating its isolation and analysis via gas chromatography (GC) .
Properties
CAS No. |
141946-92-1 |
|---|---|
Molecular Formula |
C5H10O3 |
Molecular Weight |
118.13 g/mol |
IUPAC Name |
4-hydroperoxypentan-2-one |
InChI |
InChI=1S/C5H10O3/c1-4(6)3-5(2)8-7/h5,7H,3H2,1-2H3 |
InChI Key |
BOKMIGXVNYNOOE-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)C)OO |
Canonical SMILES |
CC(CC(=O)C)OO |
Synonyms |
2-Pentanone, 4-hydroperoxy- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
a) 4-Methoxy-4-methylpentan-2-one
- Structure : Methoxy (-OCH₃) and methyl groups at position 4, ketone at position 2.
- Properties: Unlike 4-hydroperoxypentan-2-one, the methoxy group enhances stability.
- Reactivity : Less reactive due to the absence of the labile hydroperoxide group.
b) 4-Hydroxy-4-methyl-2-pentanone (Diacetone Alcohol)
- Structure : Hydroxyl (-OH) and methyl groups at position 4, ketone at position 2.
- Properties : A stable hydroxy ketone used industrially as a solvent. Its hydroxyl group allows hydrogen bonding, increasing boiling point (169°C) compared to this compound (decomposes before boiling) .
- Reactivity : Undergoes dehydration to form mesityl oxide, unlike the explosive decomposition of hydroperoxides .
c) 4-Mercapto-4-methylpentan-2-one
- Structure : Thiol (-SH) and methyl groups at position 4, ketone at position 2.
- Properties : The thiol group introduces nucleophilic reactivity and distinct odor. It is more stable than hydroperoxides but prone to oxidation .
- Applications : Used in flavor and fragrance industries due to sulfur-containing functional groups .
Stability and Analytical Challenges
- This compound : Decomposes under GC analysis due to thermal instability of the -OOH group. Synchrotron-based photoionization mass spectrometry (SVUV-PIMS) is required for detection .
- Non-Hydroperoxide Analogs: Stable under GC conditions. For example, 4-methylpentan-2-one (CAS 108-10-1) is routinely analyzed via GC for purity assessments .
Comparative Data Table
Research Findings and Implications
- Combustion Chemistry : this compound is critical in understanding autoignition pathways in fuels. Its formation via O₂ addition pathways highlights competing reaction mechanisms in low-temperature oxidation .
- Synthetic Challenges : The hydroperoxide group’s instability limits its isolation, necessitating advanced spectroscopic techniques for study .
- Industrial Relevance : Stable analogs like diacetone alcohol dominate commercial applications, whereas hydroperoxide derivatives remain confined to research settings.
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